molecular formula C19H21N3O4S B5541574 N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

Cat. No. B5541574
M. Wt: 387.5 g/mol
InChI Key: NBOFBRIOWRKCID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate organic reactions, often employing protective groups and specific reagents. For example, the synthesis of related quinoxalinyl compounds utilized methanesulfonyl as a protective group in a Friedel–Crafts reaction, simplifying the synthetic route and achieving high yields (Mizuno et al., 2006).

Molecular Structure Analysis

Structural analysis of similar methanesulfonamide compounds has revealed specific bond and torsion angles, as well as the orientation of the amide H atom, which is significant for their biological activity. For instance, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond orientation plays a crucial role (Gowda et al., 2007).

Chemical Reactions and Properties

Methanesulfonamides like the one are involved in various chemical reactions, contributing to the formation of complex structures. For example, studies on methane-, benzene-, and toluenesulfonamide derivatives have highlighted their potential as ligands for metal coordination, indicating diverse chemical reactivity (Jacobs et al., 2013).

Physical Properties Analysis

The physical properties of similar compounds have been studied, particularly in the context of their crystal structures. For instance, the crystal structure of a related compound was analyzed using X-ray diffraction techniques, revealing its triclinic crystal system and other detailed parameters (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of methanesulfonamides are significant in various applications, including their role as corrosion inhibitors. Studies have shown that they can effectively protect metals like mild steel in corrosive environments, indicating their chemical stability and reactivity (Olasunkanmi et al., 2016).

Scientific Research Applications

1. Structural Analysis and Conformation

  • Research has been conducted on the structural properties of various methanesulfonamide derivatives. For instance, studies have focused on the conformation of the N—H bond and its relation to substituents in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide. These studies provide insights into bond parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

2. Synthesis of Metabolites and Derivatives

  • Another area of focus is the synthesis of metabolites and derivatives of related compounds. For example, research on the syntheses of metabolites like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate highlights the use of methanesulfonyl as a protective group in these processes (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

3. Corrosion Inhibition

  • Quinoxalines, a component of the target compound, have been studied for their potential as corrosion inhibitors. A theoretical study on quinoxalines as corrosion inhibitors of copper in nitric acid explored the relationship between molecular structure and inhibition efficiency, indicating potential industrial applications (Zarrouk et al., 2014).

4. Catalytic and Sensing Applications

  • Research into the catalytic and sensing applications of related compounds has been conducted. For example, studies on methane generation from CO2 with molecular rhenium catalysts and the development of sensitive sensors for the detection of greenhouse methane gas illustrate the potential of these compounds in environmental and energy-related applications (Nganga et al., 2021), (Khasim et al., 2021).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-8-9-16(14(2)10-13)22(27(3,25)26)12-19(24)21-11-18(23)20-15-6-4-5-7-17(15)21/h4-10H,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFBRIOWRKCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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